molecular formula C16H20N2O3 B2866688 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-(cyclopentyloxy)pyridin-3-yl)methanone CAS No. 2034612-47-8

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-(cyclopentyloxy)pyridin-3-yl)methanone

Cat. No.: B2866688
CAS No.: 2034612-47-8
M. Wt: 288.347
InChI Key: RNGXMDHMZRGAJB-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-(cyclopentyloxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.347. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-(cyclopentyloxy)pyridin-3-yl)methanone is a compound that falls within the broad category of bicyclic and heterocyclic chemical compounds, which are of significant interest in synthetic organic chemistry due to their complex structures and potential applications in drug discovery and material science. The synthesis and chemical transformations of related bicyclic structures have been extensively explored to develop novel methodologies and synthesize bioactive molecules.

One approach involves the stereocontrolled synthesis of functionalized methano-bridged pyrrolidines, demonstrating the utility of bicyclic synthons in constructing complex molecular architectures (Krow et al., 2002). Similarly, studies on the preparation of condensed 1,3-oxazines through retro-Diels−Alder reactions highlight the versatility of furan as a diene, offering pathways to synthesize oxanorbornene-fused heterocycles (Stájer et al., 2004).

Conversion to Bioactive Derivatives

The conversion of bicyclic β-lactams into methyl cis-3-aminotetrahydrofuran-2-carboxylates showcases a method to derive potentially bioactive compounds from bicyclic precursors. This method represents a convenient alternative for the preparation of compounds that are considered promising in the field of drug design (Mollet et al., 2012).

Potential for Drug Design

The exploration of bicyclic structures such as 2-azabicyclo[3.2.0]heptan-7-ones (carbapenams) derived from pyrrole emphasizes their potential applications in developing new therapeutic agents. The synthesis routes for these compounds provide foundational knowledge for the design of novel drugs (Gilchrist et al., 1997).

Exploration of Heterocyclic Systems

Studies on the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties from 3-hydroxy-4-pyridones reveal the potential of these bicyclic frameworks in synthesizing natural and non-natural tropane alkaloids, indicating their significance in medicinal chemistry (Rumbo et al., 1996).

Multicomponent Synthetic Approaches

The multicomponent approach to constructing the alkaloid-type 2-aza-7-oxabicyclo[4.3.0]nonane framework demonstrates the capability of modern synthetic chemistry to efficiently assemble complex heterocyclic systems that mimic natural product structures (Sonaglia et al., 2012). This underscores the potential of bicyclic compounds in the synthesis of bioactive molecules.

Properties

IUPAC Name

(6-cyclopentyloxypyridin-3-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-16(18-9-14-7-12(18)10-20-14)11-5-6-15(17-8-11)21-13-3-1-2-4-13/h5-6,8,12-14H,1-4,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGXMDHMZRGAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CC4CC3CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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